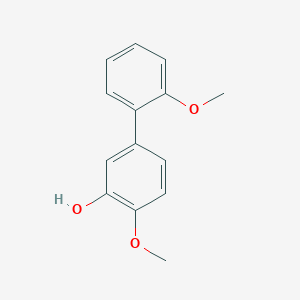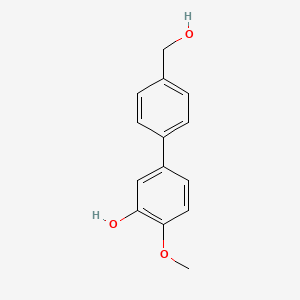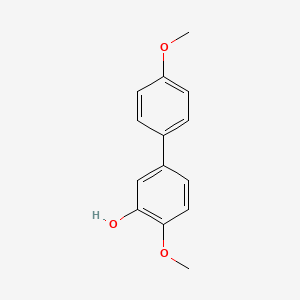
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% (5-FMP-2MP) is a chemical compound that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of a variety of compounds, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of more complex molecules. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of materials for use in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to work by acting as a nucleophile and reacting with electrophiles. It can also act as a Lewis acid, forming complexes with electron-rich species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and anti-cancer activities, as well as the potential to modulate the activity of certain enzymes. It has also been found to have an inhibitory effect on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize and has a wide range of applications. It is also relatively stable and has a low toxicity. However, there are some limitations to its use. It has a low solubility in water and is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95%. It could be used to develop new pharmaceuticals, materials, or catalysts. It could also be used to further study its biochemical and physiological effects and its mechanism of action. Additionally, its use in the synthesis of more complex molecules could be explored. Finally, its use in the development of new methods of synthesis or the optimization of existing methods could be investigated.
Métodos De Síntesis
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% can be synthesized by a two-step process. First, 5-fluoro-2-methylphenol is reacted with 2-methoxybenzyl chloride in an acid-catalyzed reaction. This results in the formation of 5-(2-fluoro-5-methylphenyl)-2-methoxybenzyl chloride. In the second step, the 5-(2-fluoro-5-methylphenyl)-2-methoxybenzyl chloride is reacted with sodium hydroxide in an aqueous medium to form 5-(2-fluoro-5-methylphenyl)-2-methoxyphenol.
Propiedades
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-5-12(15)11(7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRFUOPNGFHJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685481 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261996-66-0 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














